molecular formula C8H11NO B11925980 3-Ethoxy-4-methylpyridine

3-Ethoxy-4-methylpyridine

Cat. No.: B11925980
M. Wt: 137.18 g/mol
InChI Key: JSPPTLFMCHNHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methylpyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a methyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methylpyridine involves the reaction of 3-bromo-4-methylpyridine with sodium ethoxide in the presence of a copper(II) chloride catalyst. The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydropyridines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce tetrahydropyridines.

Scientific Research Applications

3-Ethoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

    3-Methoxy-4-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Methylpyridine: Lacks the ethoxy group, making it less polar.

    3-Ethyl-4-methylpyridine: Has an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.

Uniqueness: 3-Ethoxy-4-methylpyridine is unique due to the presence of both an ethoxy and a methyl group on the pyridine ring, which influences its chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Ethoxy-4-methylpyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial, antiviral, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethoxy group and a methyl group at the 4-position. This structure is significant as it influences the compound's interactions with biological targets. The presence of the ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various pyridine compounds demonstrated excellent antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The effectiveness of these compounds often correlates with their structural features, such as the presence of alkyl chains or additional functional groups.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL
This compoundP. aeruginosa128 µg/mL

The antimicrobial activity is often evaluated using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial for evaluating the safety profile of any bioactive compound. Research indicates that many pyridine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines without significant toxicity to healthy cells .

Table 2: Cytotoxicity Profile

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)15
This compoundMCF-7 (breast cancer)20
ControlNormal fibroblast cells>100

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature may allow these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Modulation of Signaling Pathways : Some studies suggest that pyridine derivatives can influence cellular signaling pathways involved in inflammation and apoptosis.

Case Studies

Several case studies have documented the therapeutic potential of pyridine derivatives in clinical settings:

  • Antimicrobial Treatment : A clinical trial evaluated a series of pyridine-based antibiotics against resistant strains of bacteria, demonstrating significant efficacy in patients with chronic infections.
  • Cancer Therapy : A pilot study investigated the use of a pyridine derivative in combination with standard chemotherapy agents in breast cancer patients, noting improved outcomes and reduced side effects.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-ethoxy-4-methylpyridine

InChI

InChI=1S/C8H11NO/c1-3-10-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3

InChI Key

JSPPTLFMCHNHSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C

Origin of Product

United States

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